molecular formula C10H14N2O2 B069806 Loline, 5,6-dehydro-N-acetyl- CAS No. 194205-01-1

Loline, 5,6-dehydro-N-acetyl-

Cat. No.: B069806
CAS No.: 194205-01-1
M. Wt: 194.23 g/mol
InChI Key: RWZPZYGWKYFABR-SGIHWFKDSA-N
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Description

Loline, 5,6-dehydro-N-acetyl- is a member of the loline alkaloid family, which are bioactive natural products known for their insecticidal and insect-deterrent properties. These compounds are typically found in grasses infected by endophytic fungal symbionts of the genus Epichloë. The basic structure of loline alkaloids includes a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge joining two distant ring carbons .

Chemical Reactions Analysis

Types of Reactions: Loline, 5,6-dehydro-N-acetyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Specific conditions vary depending on the desired reaction and product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of loline, while substitution reactions can introduce different functional groups at specific positions on the loline structure .

Scientific Research Applications

Loline, 5,6-dehydro-N-acetyl- has several scientific research applications:

    Chemistry: It serves as a model compound for studying the synthesis and reactivity of alkaloids.

    Biology: It is used to investigate the interactions between plants, fungi, insects, and bacteria.

    Medicine: Its insecticidal properties make it a candidate for developing new pest control agents.

Comparison with Similar Compounds

  • Loline
  • N-formylloline
  • N-methylloline
  • N-acetylloline

Comparison: Loline, 5,6-dehydro-N-acetyl-, is unique due to the presence of a double bond between the C-5 and C-6 carbons, which is not found in other loline alkaloids. This structural difference may contribute to its distinct biological activity and reactivity .

Properties

IUPAC Name

N-methyl-N-[(1R,3S,7S,8S)-2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h3-4,7-10H,5H2,1-2H3/t7-,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZPZYGWKYFABR-SGIHWFKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1C2CN3C1C(O2)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@@H]1[C@H]2CN3[C@@H]1[C@@H](O2)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173044
Record name Loline, 5,6-dehydro-N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194205-01-1
Record name Loline, 5,6-dehydro-N-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194205011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loline, 5,6-dehydro-N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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